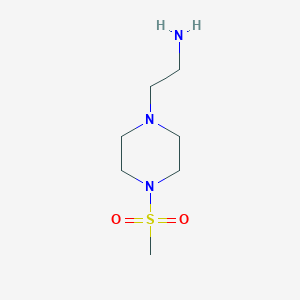

2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(4-methylsulfonylpiperazin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3O2S/c1-13(11,12)10-6-4-9(3-2-8)5-7-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVOXHLRPHXAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655789 | |

| Record name | 2-[4-(Methanesulfonyl)piperazin-1-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018305-83-3 | |

| Record name | 2-[4-(Methanesulfonyl)piperazin-1-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Characterizing Novel Piperazine Derivatives: A Technical Guide to the Physicochemical Properties of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine

Introduction: The Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery, the adage "it's not just about potency" has never been more resonant. The journey of a potential therapeutic agent from a benchtop hit to a clinical candidate is fundamentally governed by its physicochemical properties. These intrinsic molecular characteristics dictate a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its viability as a drug.[1][2] A highly potent molecule is of little therapeutic value if it cannot reach its target in the body, is rapidly metabolized, or exhibits poor solubility that hinders formulation.[3]

This guide provides an in-depth technical framework for the characterization of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine, a novel piperazine derivative. Piperazine and its analogs are ubiquitous scaffolds in medicinal chemistry, valued for their ability to impart favorable pharmacokinetic properties. The incorporation of a methanesulfonyl group suggests a strategy aimed at modulating basicity and improving aqueous solubility.

As experimentally determined data for this specific compound are not widely available in public literature, this document serves a dual purpose: first, to present a predicted physicochemical profile based on computational models, and second, to provide detailed, field-proven experimental protocols for its empirical determination. This approach mirrors the real-world workflow of medicinal chemistry, where computational predictions guide the initial synthesis and experimental validation provides the definitive data for project progression.[4]

Section 1: Compound Identification and Predicted Physicochemical Profile

A precise understanding of a molecule's identity and core properties is the foundation of all subsequent research.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₁₇N₃O₂S

-

Molecular Weight: 207.30 g/mol

-

Chemical Structure:

Caption: Chemical structure of this compound.

Computationally Predicted Physicochemical Properties

In the absence of experimental data, in silico prediction tools are invaluable for estimating a compound's properties. The following table summarizes key physicochemical parameters predicted using established computational models.

| Property | Predicted Value | Significance in Drug Discovery |

| pKa (Most Basic) | 7.8 - 8.2 | Governs ionization state at physiological pH (7.4), impacting solubility, permeability, and target binding. |

| pKa (Most Acidic) | N/A (Sulfonamide N-H is weakly acidic, pKa >10) | The sulfonamide nitrogen is not significantly acidic under physiological conditions. |

| cLogP | -1.5 to -1.0 | Indicates hydrophilicity. A negative value suggests high aqueous solubility and potentially lower membrane permeability. |

| Aqueous Solubility (logS) | > -2.0 | Predicts high intrinsic solubility in water, which is favorable for formulation and bioavailability.[5] |

| Polar Surface Area (PSA) | 84.9 Ų | Influences membrane permeability and oral absorption. Values < 140 Ų are generally associated with good cell penetration. |

| Hydrogen Bond Donors | 1 (from the primary amine) | A key factor in solubility and membrane transport. |

| Hydrogen Bond Acceptors | 5 (3 nitrogens, 2 sulfonyl oxygens) | Contributes to aqueous solubility. |

| Rotatable Bonds | 4 | Relates to conformational flexibility and binding entropy. |

Note: Predicted values are estimations and require experimental verification. The ranges provided reflect potential variability between different prediction algorithms.

Section 2: Experimental Determination of Core Physicochemical Properties

The following sections detail the standard, robust methodologies for empirically determining the pKa, lipophilicity (logD), and aqueous solubility of this compound.

Determination of Acid Dissociation Constant (pKa)

Causality and Importance: The pKa value defines the pH at which a molecule is 50% ionized. For this compound, the two key ionizable centers are the tertiary piperazine nitrogen and the primary ethylamine nitrogen. Their respective pKa values will dictate the molecule's charge state in different physiological compartments (e.g., stomach pH ~1-2, intestine pH ~6-7.4, blood pH ~7.4). Ionization profoundly affects solubility, cell membrane permeability, and potential interactions with ionic residues in a target protein.[6] Potentiometric titration is a gold-standard, cost-effective method for pKa determination.[7]

Experimental Protocol: Potentiometric Titration

-

Preparation:

-

Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of 0.15 M aqueous KCl. The KCl maintains a constant ionic strength.

-

Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

-

Calibrate a high-precision pH meter and electrode at pH 4.0, 7.0, and 10.0 using certified buffer standards.

-

-

Titration Procedure:

-

Immerse the calibrated pH electrode and a temperature probe into the stirred sample solution.

-

Begin by titrating with 0.1 M HCl in small, precise increments (e.g., 0.02 mL) to protonate all basic centers fully. Record the pH after each addition until the pH curve plateaus at a low pH.

-

Next, titrate the acidified solution with 0.1 M NaOH in precise increments. Record the pH after each addition, ensuring the system equilibrates. Continue well past the final equivalence point until the pH curve plateaus at a high pH.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant (NaOH) added.

-

The resulting titration curve will show distinct inflection points, each corresponding to the neutralization of a basic site.

-

The pKa is the pH at the half-equivalence point for each basic function. This can be determined from the first derivative of the titration curve (where the maxima occur) or by identifying the pH at the midpoint of each buffer region.[8] Specialized software is typically used for precise calculation.

-

Caption: Workflow for logD determination by the shake-flask method.

Determination of Thermodynamic Aqueous Solubility

Causality and Importance: Aqueous solubility is arguably one of the most critical early-stage properties. Poor solubility can halt development due to difficulties in achieving adequate exposure in vivo and challenges in formulation. It is essential to distinguish between kinetic solubility (rapid measurement from a DMSO stock) and thermodynamic solubility (the true equilibrium value). The thermodynamic "shake-flask" method, while lower-throughput, provides the definitive value needed for late-stage lead optimization and pre-formulation. [9] Experimental Protocol: Thermodynamic Shake-Flask Solubility

-

Preparation:

-

Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a calibration curve for HPLC analysis as described in the logD protocol.

-

-

Equilibration:

-

Add an excess amount of the solid compound to a glass vial containing a known volume of the buffer (e.g., 1-2 mL). The excess solid is crucial to ensure a saturated solution is formed.

-

Seal the vial and agitate it on a rotating shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

-

-

Sample Processing:

-

After incubation, visually confirm that excess solid remains.

-

Filter the suspension through a low-binding filter (e.g., a 0.45 µm PVDF syringe filter) to remove all undissolved solid. The first few drops should be discarded to saturate any binding sites on the filter.

-

-

Quantification:

-

Analyze the clear filtrate using a validated HPLC-UV method.

-

Determine the concentration of the dissolved compound by comparing its peak area to the calibration curve. This concentration represents the thermodynamic solubility.

-

-

Reporting:

-

The result is typically reported in units of µg/mL or µM.

-

Caption: Workflow for thermodynamic solubility determination.

Conclusion

The comprehensive physicochemical characterization of novel chemical entities like this compound is a non-negotiable cornerstone of successful drug development. While computational tools provide valuable initial estimates, the empirical data derived from robust experimental protocols for determining pKa, logD, and aqueous solubility are indispensable for making informed decisions. The methodologies outlined in this guide represent industry-standard practices that ensure data quality and provide the critical insights needed to understand a compound's ADMET profile, guide structure-activity relationship (SAR) optimization, and ultimately select candidates with the highest probability of clinical success.

References

- Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.

- van der Heide, E., et al. (2013).

- Gombar, V., & de la Cruz, M. (2007). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.

- Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs.

-

Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[1][3][7]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed.

- Folkes, A. J., et al. (2008). 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)

- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- MedChemExpress. (n.d.). 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)

- WuXi AppTec DMPK. (n.d.). Physicochemical Property Study. WuXi AppTec DMPK.

- American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.

- Manallack, D. T. (2009). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC - PubMed Central.

- Enamine. (n.d.). Aqueous Solubility Assay. Enamine.

- BYJU'S. (n.d.).

Sources

- 1. 2-(4-Methyl-piperazin-1-yl)-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-(4-Methylpiperazin-1-yl)ethan-1-amine | 934-98-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. labsolu.ca [labsolu.ca]

- 4. ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Navigating the Synthesis and Application of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine: A Technical Guide for Researchers

Compound Overview and Significance

2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine is a bifunctional molecule featuring a piperazine core. One nitrogen atom is substituted with a methanesulfonyl group, a common moiety in medicinal chemistry known to enhance solubility and metabolic stability. The other nitrogen is functionalized with an ethylamine group, providing a primary amine handle for further chemical modifications.

The strategic combination of the methanesulfonylpiperazine and ethylamine functionalities makes this compound a valuable scaffold for the synthesis of more complex molecules, particularly in the realm of drug discovery. The piperazine ring is a privileged structure in pharmacology, appearing in a wide array of approved drugs.

Key Molecular Features:

| Feature | Description |

| Molecular Formula | C₇H₁₇N₃O₂S |

| Molecular Weight | 207.30 g/mol |

| CAS Number | 880999-76-2 |

| Core Structure | Piperazine |

| Key Functional Groups | Methanesulfonyl, Primary Amine |

Proposed Synthesis Pathway

Given the absence of off-the-shelf commercial availability, the synthesis of this compound can be approached through a logical, multi-step process. The following protocol is a well-established and reliable method for the N-alkylation of piperazines.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 1-methanesulfonylpiperazine and 2-bromoethylamine hydrobromide.

Materials:

-

1-Methanesulfonylpiperazine

-

2-Bromoethylamine hydrobromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Triethylamine (Et₃N)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methanesulfonylpiperazine (1 equivalent), 2-bromoethylamine hydrobromide (1.1 equivalents), and potassium carbonate (3 equivalents).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the solid salts and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Dissolve the crude product in dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a gradient of ethyl acetate/methanol with 0.5% triethylamine to yield the pure this compound.

-

Causality Behind Experimental Choices:

-

Potassium Carbonate: A mild base is used to deprotonate the secondary amine of the piperazine and the hydrobromide salt of the bromoethylamine, facilitating the nucleophilic substitution reaction.

-

Acetonitrile: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy to drive the N-alkylation to completion.

-

Aqueous Workup: The washing steps with sodium bicarbonate and brine are crucial for removing any remaining inorganic salts and acidic impurities.

-

Column Chromatography with Triethylamine: The addition of a small amount of triethylamine to the eluent during chromatography helps to prevent the protonation of the amine product on the acidic silica gel, thus improving the yield and purity.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 4-methanesulfonylpiperazine moiety is a key structural feature in a number of potent and selective kinase inhibitors. This suggests that this compound is a valuable building block for the synthesis of novel therapeutics, particularly in oncology.

-

PI3K Inhibitors: The phosphatidylinositol-3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer. The methanesulfonylpiperazine group is present in GDC-0941, a potent and selective inhibitor of class I PI3K, which has been evaluated in clinical trials for the treatment of various cancers.[1] The primary amine handle of the title compound allows for its incorporation into similar molecular scaffolds to explore new chemical space for PI3K inhibition.

-

VEGFR-II Inhibitors: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. The synthesis of novel quinoline derivatives incorporating a piperazine linker has been explored for their potential as VEGFR-II inhibitors.[2] The ethylamine group of this compound can be used to connect to various heterocyclic systems to generate libraries of potential VEGFR-II inhibitors.

-

Other Kinase Inhibitors and CNS Agents: The piperazine scaffold is broadly applicable in drug discovery. Derivatives of piperazine are also investigated for their activity against other kinases and as agents targeting the central nervous system (CNS), including antidepressants and antipsychotics.[3] The specific substitution pattern of the title compound offers a unique starting point for the development of new chemical entities in these therapeutic areas.

Sourcing and Procurement

As this compound is not a stock chemical, researchers will need to obtain it through custom synthesis. Several companies specialize in the contract synthesis of complex organic molecules.

Recommended Approach for Sourcing:

-

Identify Custom Synthesis Providers: Look for companies with demonstrated expertise in heterocyclic chemistry and the synthesis of pharmaceutical intermediates. Companies like Hyma Synthesis Pvt. Ltd. focus on high-end contract research and custom synthesis of complex chemicals.[4]

-

Request a Quote: Provide the chemical name, CAS number (880999-76-2), and desired quantity. It is also helpful to provide the proposed synthesis scheme outlined in this guide, as this can expedite the quoting process.

-

Specify Purity and Analytical Requirements: Clearly define the required purity of the final compound and the analytical data you need for verification (e.g., ¹H NMR, ¹³C NMR, LC-MS).

Conclusion

This compound represents a valuable, albeit not commercially cataloged, building block for medicinal chemistry and drug discovery. Its synthesis is feasible through established methodologies, and its structural features make it a promising scaffold for the development of novel kinase inhibitors and other therapeutic agents. By understanding the synthetic route and potential applications, and by engaging with reputable custom synthesis providers, researchers can successfully incorporate this versatile molecule into their research and development programs.

References

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. Retrieved from [Link]

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). ResearchGate. Retrieved from [Link]

-

Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022). PubMed. Retrieved from [Link]

-

1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (n.d.). MDPI. Retrieved from [Link]

-

6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. (2008). PubMed. Retrieved from [Link]

-

Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. (2017). PubMed. Retrieved from [Link]

-

4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4- triazol-3-yl)sulfanyl]ethan-1-one. (2025). MDPI. Retrieved from [Link]

Sources

- 1. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 2-(4-Propylpiperazin-1-yl)ethanamine | 4489-50-3 [smolecule.com]

- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

An In-Depth Technical Guide to the Solubility of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes foundational chemical principles, data from structurally analogous compounds, and theoretical modeling concepts to build a robust predictive understanding of its solubility profile. The guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's behavior in various organic solvent systems. It outlines detailed experimental protocols for empirical solubility determination and discusses the application of predictive models such as Hansen Solubility Parameters (HSP) and COSMO-RS to guide solvent selection and formulation development.

Introduction: Contextualizing a Key Pharmaceutical Building Block

This compound is a bifunctional organic molecule featuring a primary amine and a sulfonated piperazine ring. While not a widely commercialized end-product itself, its structural motifs are of significant interest in medicinal chemistry. The methanesulfonylpiperazine group, in particular, is a key fragment in several modern therapeutic agents. For instance, it is a critical component of GDC-0941 (Pictilisib), a potent, orally bioavailable inhibitor of the PI3K signaling pathway that has been extensively investigated in cancer therapeutics[1][2]. Understanding the solubility of intermediates and building blocks like this compound is paramount for optimizing synthetic routes, purification processes, and formulation strategies.

This guide will deconstruct the molecule's structure to predict its solubility, provide actionable protocols to measure it empirically, and introduce theoretical frameworks for a more profound understanding of its solvent interactions.

Physicochemical Properties and Structural Analysis

To predict the solubility of this compound, we must first analyze its constituent parts and their influence on its overall physicochemical properties.

-

Piperazine Ring: A six-membered heterocyclic amine, which imparts a degree of polarity and provides two nitrogen atoms for potential hydrogen bonding.

-

Ethan-1-amine Side Chain: A short alkyl chain terminating in a primary amine (-NH2). This group is basic and a strong hydrogen bond donor, significantly influencing solubility in protic solvents. Most small, polar organic compounds with amine groups are soluble in water[3].

-

Methanesulfonyl Group (Mesyl): A strong electron-withdrawing group attached to one of the piperazine nitrogens. This group significantly reduces the basicity of the adjacent nitrogen and introduces a polar, but aprotic, sulfonyl functional group. The parent compound, 1-(Methylsulfonyl)piperazine, is a solid with a melting point of 99°C and is described as being only slightly soluble in water[4][5].

Combining these features, this compound is expected to be a weakly basic compound. The primary amine is the main basic center, while the sulfonated piperazine nitrogen is essentially non-basic. The molecule possesses both hydrogen bond donors (the -NH2 group) and acceptors (the nitrogen atoms and the sulfonyl oxygens), suggesting that interactions with both protic and polar aprotic solvents are likely.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Description | Rationale |

| Molecular Formula | C7H17N3O2S | Based on chemical structure. |

| Molecular Weight | 207.30 g/mol | Calculated from the molecular formula. |

| Appearance | Predicted to be a solid at room temperature. | Based on the properties of the parent compound, 1-(Methylsulfonyl)piperazine, which is a solid[5]. |

| pKa | ~8-9 | The primary amine will be the main basic center. The methanesulfonyl group will lower the pKa relative to a simple alkylamine. |

| Water Solubility | Low to Moderate | The polar amine and sulfonyl groups are countered by the hydrocarbon backbone. The parent, 1-(Methylsulfonyl)piperazine, has low water solubility[4]. The primary amine should enhance aqueous solubility compared to the parent. |

| LogP | Low | The presence of multiple heteroatoms and hydrogen bonding groups suggests a preference for polar environments. |

Theoretical Principles of Solubility

A qualitative prediction of solubility can be made using the principle of "like dissolves like." A more quantitative prediction requires the use of theoretical models.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful method for predicting solubility by breaking down the total cohesive energy of a substance into three components[4][6]:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible[4]. For a solute to dissolve in a solvent, the Hansen distance (Ra) between them in this three-dimensional space should be small, ideally less than the interaction radius (R0) of the solute.

For this compound, we would expect a relatively high δP due to the polar sulfonyl group and amine functionalities, and a high δH due to the primary amine's ability to donate and accept hydrogen bonds. The δD would be moderate, arising from the alkyl portions of the molecule. Solvents with a similar balance of these parameters would be the best candidates for solubilization.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles[2][7][8]. It calculates the chemical potential of a molecule in a liquid by considering the interactions of surface charge densities derived from quantum mechanical calculations[2]. This method is particularly powerful as it does not rely on group contribution parameters and can handle complex functional group interactions, making it well-suited for novel molecules[7][8]. A COSMO-RS calculation would provide a quantitative prediction of solubility in a wide range of solvents, aiding in rapid solvent screening.

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, a predicted qualitative solubility profile for this compound is presented in Table 2. It must be emphasized that these are predictions and should be confirmed by experimental measurement.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | The primary amine and sulfonyl group can engage in strong hydrogen bonding with the solvent. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and have high polarity, which will effectively solvate the polar regions of the molecule. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | These solvents are polar and can accept hydrogen bonds, but lack donor capabilities, potentially limiting solubility compared to alcohols or DMSO. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF, being more polar, will be a better solvent than diethyl ether. The lack of hydrogen bond donation from the solvent is a limiting factor. |

| Esters | Ethyl Acetate | Low to Moderate | Similar to ketones, these are polar aprotic solvents with moderate solvating power for this molecule. |

| Hydrocarbons | Hexane, Toluene | Very Low | The high polarity and hydrogen bonding capacity of the solute are incompatible with these non-polar solvents. |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM has some polarity and can solvate the molecule to some extent, but strong specific interactions like hydrogen bonding are absent. |

Experimental Determination of Solubility

To obtain definitive solubility data, an empirical measurement is essential. The isothermal shake-flask method is a widely accepted standard.

Materials and Equipment

-

This compound (high purity)

-

Analytical grade organic solvents

-

Analytical balance (±0.1 mg)

-

Temperature-controlled orbital shaker or incubator

-

Vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be clearly visible to ensure a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of each selected organic solvent to the corresponding vials.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle. Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Quantification:

-

Prepare a series of calibration standards of the compound in a suitable solvent (e.g., methanol).

-

Dilute the filtered saturated solution with the same solvent to bring its concentration within the calibration range.

-

Analyze the standards and the diluted sample by HPLC to determine the precise concentration of the compound in the saturated solution.

-

-

Calculation: The solubility is calculated from the determined concentration and expressed in units such as mg/mL or mol/L.

The following diagram illustrates the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can significantly alter the solubility of this compound.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature. This relationship should be determined experimentally if the compound is to be used in processes with varying thermal conditions.

-

pH: As a weak base, the solubility of this compound in aqueous or partially aqueous systems will be highly pH-dependent. In acidic conditions (pH < pKa), the primary amine will be protonated to form a cationic salt, which is expected to have significantly higher aqueous solubility.

-

Solvent Polarity and Hydrogen Bonding: As discussed, the polarity and hydrogen-bonding capability of the solvent are the most critical factors for solubility in organic media. A good solvent must be able to disrupt the crystal lattice of the solid and effectively solvate the individual molecules.

The interplay of these factors can be visualized as follows:

Caption: Factors influencing the solubility of the compound.

Conclusion

While lacking extensive public data, a strong predictive understanding of the solubility of this compound can be developed through careful analysis of its molecular structure and the application of established chemical principles. The molecule's polarity, driven by the primary amine and methanesulfonyl groups, dictates its preference for polar solvents, particularly those capable of hydrogen bonding such as alcohols and DMSO. For precise quantitative data essential for process development and formulation, the recommended isothermal shake-flask protocol provides a reliable and robust method. The strategic use of theoretical models like HSP and COSMO-RS can further refine solvent selection, accelerating research and development while minimizing experimental overhead.

References

-

Klamt, A. (1995). COSMO-RS: A Novel and Efficient Method for the a priori Prediction of Thermophysical Data of Liquids. Industrial & Engineering Chemistry Research, 34(5), 1814-1820. Available at: [Link]

-

Klamt, A., & Eckert, F. (2000). COSMO-RS: a novel and efficient method for the a priori prediction of thermophysical data of liquids. Fluid Phase Equilibria, 172(1), 43-72. Available at: [Link]

-

Folkes, A. J., Ahmadi, K., Alderton, W. K., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. Available at: [Link]

-

Raynaud, F. I., Eccles, S., Clarke, P. A., et al. (2009). Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941. Molecular Cancer Therapeutics, 8(7), 1725-1738. Available at: [Link]

-

PubChem. (n.d.). 1-(Methylsulfonyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Available at: [Link]

-

Hansen, C. M. (1967). The three dimensional solubility parameter and solvent diffusion coefficient. Danish Technical Press. Available at: [Link]

-

Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. Available at: [Link]

-

Tian, Q., Cheng, Z., Yajima, H. M., et al. (2013). A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate. Organic Process Research & Development, 17(1), 97-107. Available at: [Link]

-

Bergström, C. A. S. (2014). In silico prediction of drug solubility. ADMET & DMPK, 2(1), 3-17. Available at: [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. Available at: [Link]

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Amines. Retrieved from [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds?. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-methylpiperazin-1-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. 1-METHANESULFONYL-PIPERAZINE | 55276-43-2 [chemicalbook.com]

- 5. 1-METHANESULFONYL-PIPERAZINE | 55276-43-2 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

stability and storage conditions for 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine

An In-depth Technical Guide to the Stability and Storage of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the stability and recommended storage conditions for this compound, a key building block in modern drug discovery and development. Moving beyond generic storage advice, this document delves into the molecule's inherent chemical liabilities, predicts potential degradation pathways based on its functional groups, and outlines a rigorous, self-validating protocol for establishing a comprehensive stability profile. This guide is intended for researchers, chemists, and quality control professionals who require a deep, mechanistic understanding to ensure the integrity and reproducibility of their work involving this compound.

Introduction and Molecular Profile

This compound (CAS No. 90356-07-3) is a bifunctional molecule featuring a piperazine core. One nitrogen atom is functionalized with a methanesulfonyl (mesyl) group, rendering it a sulfonamide, while the other is linked to an ethylamine chain. This unique combination of a nucleophilic primary amine, a tertiary amine within the piperazine ring, and an electron-withdrawing sulfonamide group dictates its reactivity, utility in synthesis, and its stability profile.

Understanding the stability of this reagent is not merely a matter of compliance but is fundamental to ensuring the validity of experimental outcomes. Degradation can lead to the formation of impurities that may introduce artifacts in biological assays, reduce the yield and purity of synthesized products, and compromise the overall quality of a drug development program. This guide provides the foundational knowledge and actionable protocols to mitigate these risks.

Physicochemical Properties and Inherent Stability Considerations

While extensive public data on the physicochemical properties of this specific molecule is limited, we can infer its characteristics from its structure and information available from commercial suppliers.

| Property | Value / Observation | Implication for Stability |

| Molecular Formula | C7H17N3O2S | --- |

| Molecular Weight | 207.29 g/mol | --- |

| Appearance | Typically a colorless to pale yellow oil or liquid | Color change can be a primary indicator of degradation. |

| Boiling Point | Estimated >250 °C (with decomposition) | High boiling point suggests low volatility but thermal stress is a likely degradation factor. |

| Solubility | Soluble in water and polar organic solvents | Aqueous solutions may be susceptible to pH-dependent hydrolysis. |

| pKa (Predicted) | Primary Amine: ~9.5-10.5Piperazine (tertiary) Amine: ~7.5-8.5 | The basic nature of the amine groups makes them susceptible to oxidation and reaction with atmospheric CO2. |

The primary amine is the most reactive site, susceptible to oxidation and Schiff base formation. The sulfonamide group, while generally stable, can undergo hydrolysis under harsh acidic or basic conditions. The piperazine ring itself is robust, but the C-N bonds can be susceptible to cleavage under extreme oxidative stress.

Predicted Degradation Pathways

Based on the functional groups present, several degradation pathways can be hypothesized. A proactive understanding of these potential reactions is crucial for designing effective stability studies and defining optimal storage conditions.

Oxidative Degradation

The primary and tertiary amine functionalities are susceptible to oxidation. Exposure to atmospheric oxygen, potentially accelerated by light or trace metal ions, can lead to the formation of N-oxides, imines, and ultimately, cleavage of the ethylamine side chain to yield 1-methanesulfonylpiperazine.

Reaction with Carbon Dioxide

The nucleophilic primary amine can react with atmospheric carbon dioxide to form a carbamate salt. While this process is often reversible upon dissolution in acidic media, it can lead to a gradual change in the material's physical state and purity over time, especially if stored improperly.

Hydrolytic Degradation

While sulfonamides are significantly more resistant to hydrolysis than esters or amides, cleavage of the S-N bond is possible under forcing conditions (i.e., strong acid or base at elevated temperatures). This would result in the formation of methanesulfonic acid and the parent piperazine derivative.

The following diagram illustrates the primary predicted points of molecular instability.

Caption: Predicted degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on the predicted instabilities, the following storage conditions are recommended to preserve the integrity of the compound:

-

Temperature: Store refrigerated at 2-8 °C . This minimizes the rate of all potential chemical degradation reactions. For long-term storage (>1 year), consider storage at -20 °C .

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen ). This is the most critical step to prevent oxidative degradation and reaction with atmospheric CO2. Containers should be flushed with inert gas before sealing.

-

Light: Store in an amber or opaque vial to protect from light, which can catalyze oxidative processes.

-

Moisture: Store in a tightly sealed container in a dry environment or desiccator . This prevents the absorption of atmospheric moisture which could facilitate hydrolytic or other degradation pathways.

A Framework for a Comprehensive Stability Study

To rigorously determine the stability profile and re-test date for this compound, a forced degradation and long-term stability study should be conducted. This protocol is designed as a self-validating system, where the analytical method is proven capable of detecting the degradation products it is designed to find.

Analytical Methodology

A stability-indicating analytical method is required. A High-Performance Liquid Chromatography (HPLC) method with UV detection is typically suitable. An LC-MS (Liquid Chromatography-Mass Spectrometry) method would be ideal for identifying the mass of any degradation products formed.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., ~220-230 nm).

-

Validation: The method must be validated to demonstrate it can separate the parent peak from all peaks generated during the forced degradation study (specificity).

Forced Degradation (Stress Testing) Protocol

The goal of stress testing is to deliberately degrade the sample to identify likely degradation products and demonstrate the analytical method's resolving power.

-

Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Set Up Stress Conditions:

-

Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60 °C for 24 hours.

-

Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Heat at 60 °C for 24 hours.

-

Oxidation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Stress: Heat the solid compound at 80 °C for 48 hours.

-

Photolytic Stress: Expose the solid compound to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).

-

-

Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, dilute to a target concentration, and analyze by the validated HPLC method.

-

Mass Balance: The goal is to achieve 5-20% degradation. The sum of the parent compound and all degradation products should account for close to 100% of the initial concentration, demonstrating that all significant degradants are being detected.

Long-Term Stability Protocol

This study evaluates the compound's stability under the recommended storage conditions.

-

Sample Preparation: Package multiple vials of the compound from a single batch under the proposed storage conditions (e.g., 2-8 °C, under Argon, in amber vials).

-

Time Points: Designate pull points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: At each time point, test the sample for:

-

Appearance: Visual inspection for color change or physical state change.

-

Purity: Analysis by the stability-indicating HPLC method.

-

Related Substances: Quantification of any new impurity peaks.

-

-

Data Evaluation: Trend the purity data over time. The re-test date is established based on the time at which the purity is projected to fall below a pre-defined specification (e.g., 98%).

The following diagram illustrates the workflow for a comprehensive stability assessment.

Caption: Workflow for a comprehensive stability assessment program.

Conclusion

The stability of this compound is governed by the reactivity of its primary and tertiary amine groups, with oxidative and CO₂-mediated degradation being the most probable pathways under ambient conditions. Strict adherence to a storage protocol of 2-8 °C under an inert, dry atmosphere and protected from light is paramount for preserving its purity and ensuring the reliability of downstream applications. For definitive evidence, a formal stability study, guided by the principles and protocols outlined in this document, should be executed. This rigorous, science-based approach ensures data integrity and supports the successful progression of research and development objectives.

References

-

ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Provides comprehensive background on the principles of forced degradation). [Link]

-

Y. C. Lee, J. S. Park, I. K. Chun, S. H. Kim. (2012). Stability-Indicating HPLC Method for the Determination of Aripiprazole. Journal of the Korean Chemical Society, 56(1), 109-114. (Illustrates the application of developing a stability-indicating method for a molecule containing a piperazine moiety). [Link]

potential biological activity of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine derivatives

An In-Depth Technical Guide on the Potential Biological Activities of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine Derivatives

Executive Summary

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1][2] When functionalized with a methanesulfonyl group at the N1 position and an ethanamine side chain at the N4 position, it forms the this compound core. This structure presents a versatile platform for drug discovery, offering multiple points for chemical modification to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have demonstrated significant potential across several therapeutic areas, most notably in oncology, neuropharmacology, and anti-inflammatory applications. This guide synthesizes the current understanding of these derivatives, detailing their mechanisms of action, key structure-activity relationships (SAR), and the experimental methodologies used to validate their biological effects.

The this compound Scaffold: A Structural Overview

The therapeutic versatility of this scaffold stems from the distinct properties of its three core components:

-

The Piperazine Ring: This cyclic diamine provides a conformationally constrained, yet flexible, linker. Its two nitrogen atoms can be functionalized to interact with distinct regions of a biological target, and their basicity is crucial for aqueous solubility and forming salt bridges with amino acid residues in protein pockets.

-

The Methanesulfonyl (Mesyl) Group: Attached to the N1 nitrogen, this electron-withdrawing group significantly impacts the scaffold's properties. It reduces the basicity of the adjacent nitrogen, can act as a hydrogen bond acceptor, and often enhances metabolic stability and cell permeability, making it a favorable feature for orally bioavailable drugs.

-

The 2-Ethan-1-amine Side Chain: This flexible linker extending from the N4 nitrogen provides a crucial attachment point for various pharmacophores. The terminal primary amine is a key reactive handle for building a diverse chemical library, allowing for the introduction of aryl, heteroaryl, or other functional groups that dictate target specificity.

The combination of these features creates a molecule with a desirable balance of rigidity and flexibility, solubility, and metabolic stability, making it an excellent starting point for lead optimization.

Anticancer Applications: Targeting Key Oncogenic Pathways

The most extensively documented activity for derivatives of this scaffold is in oncology, where they have been engineered to inhibit critical cell signaling pathways implicated in tumor growth and survival.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol-3-kinase (PI3K) pathway is one of the most frequently deregulated signaling cascades in human cancers, making it a high-priority target for drug development.[3] Several potent inhibitors feature the methanesulfonylpiperazine moiety.

Mechanism of Action: These derivatives act as ATP-competitive inhibitors, binding to the kinase domain of PI3K isoforms. By blocking the phosphorylation of PIP2 to PIP3, they prevent the downstream activation of Akt and mTOR, leading to the inhibition of cell proliferation, survival, and the induction of apoptosis.

Key Derivatives:

-

GDC-0941 (Pictilisib): A potent, orally bioavailable inhibitor of Class I PI3K, particularly p110α.[3][4] It incorporates a 2-(1H-indazol-4-yl)-thieno[3,2-d]pyrimidine core attached to the methanesulfonylpiperazine moiety. GDC-0941 has been extensively evaluated in clinical trials for various solid tumors.[3]

-

CYH33: A highly potent and selective PI3Kα inhibitor developed for treating advanced solid tumors.[5] Its structure features a pyrrolo[2,1-f][1][2][6]triazine core. Western blot analysis confirmed its ability to inhibit the phosphorylation of Akt, thereby modulating the PI3K/Akt/mTOR pathway.[5]

Data Summary: PI3K Inhibitor Potency

| Compound | Target | IC₅₀ (nM) | Cell Line Example | Reference |

| GDC-0941 | PI3Kα | 3 | Prostate, Breast | [3] |

| CYH33 | PI3Kα | 0.58 | SKOV-3 (Ovarian) | [5] |

Mandatory Visualization: PI3K/Akt/mTOR Signaling Pathway

Caption: PI3K pathway and the inhibitory action of derivatives.

Experimental Protocol: In Vitro PI3K Alpha Kinase Assay

This protocol provides a framework for assessing the direct inhibitory activity of a compound against the PI3Kα enzyme.

-

Reagents and Materials: Recombinant human PI3Kα, PIP2 substrate, ATP (with γ-³²P-ATP or coupled to a luminescence system like ADP-Glo™), kinase assay buffer, test compounds, and a positive control (e.g., GDC-0941).

-

Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound dilution, and the PI3Kα enzyme. Incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Initiate Reaction: Add a mixture of PIP2 substrate and ATP to start the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at 30°C.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Quantify the product (PIP3 or ADP). For radiometric assays, this involves capturing the ³²P-labeled PIP3 on a filter membrane and measuring radioactivity. For luminescence assays (like ADP-Glo™), the amount of ADP produced is measured via a coupled luciferase/luciferin reaction.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Dual Inhibition of FLT3 and Cyclin-Dependent Kinases (CDKs)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common drivers in Acute Myeloid Leukemia (AML). Concurrently, targeting CDKs, which regulate the cell cycle, is a validated strategy in hematological malignancies.[7]

Key Derivative:

-

FN-1501: While this compound features a methylpiperazine instead of a methanesulfonylpiperazine, its discovery highlights the utility of the core structure. FN-1501 is a potent inhibitor of FLT3, CDK2, CDK4, and CDK6.[8] It demonstrated superior efficacy to the standard-of-care drug cytarabine in an MV4-11 xenograft mouse model and showed a favorable safety profile.[8] Its mechanism involves the suppression of retinoblastoma (Rb) phosphorylation and key survival pathways (Akt, ERK, STAT5), leading to apoptosis.[8]

Neuropharmacological Potential: Modulating Central Nervous System Targets

The piperazine scaffold is a well-established pharmacophore in CNS drug discovery, forming the core of antipsychotic, antidepressant, and anxiolytic drugs.[2] Derivatives of the ethanamine scaffold can be tailored to interact with key neurotransmitter receptors.

Targeting Serotonin (5-HT) Receptors

The serotonin system is a primary target for treating depression and anxiety. Specific receptor subtypes, like 5-HT₁ₐ and 5-HT₂ₐ, are of particular interest.

Structure-Activity Relationship (SAR) Insights: Studies on arylpiperazine derivatives have shown that modifications to the aryl group and the linker length between it and the piperazine core are critical for affinity and functional activity at 5-HT receptors.[9] For example, certain 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives have been identified as potent 5-HT₁ₐ receptor antagonists or potential partial agonists, with some also showing antagonistic properties at 5-HT₂ₐ receptors.[9] This dual activity profile is considered beneficial for novel antidepressant and anxiolytic agents.

Mandatory Visualization: CNS Receptor Binding Assay Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]

- 7. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of the 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine Moiety in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-substituted piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized for its ability to impart favorable physicochemical properties and provide a versatile linker for engaging biological targets. Within this privileged class of structures, the 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-amine moiety has emerged as a key building block in the design of targeted therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth analysis of the applications of this specific chemical entity, elucidating its role in enhancing pharmacological activity, optimizing pharmacokinetic profiles, and enabling potent and selective inhibition of key signaling pathways implicated in cancer and other diseases. Through a detailed examination of structure-activity relationships, synthetic strategies, and preclinical data, this guide serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique attributes of the this compound scaffold in the creation of next-generation therapeutics.

The N-Methanesulfonylpiperazine Moiety: A Privileged Scaffold in Medicinal Chemistry

The piperazine ring is a common feature in a multitude of approved drugs, valued for its ability to exist in a protonated state at physiological pH. This characteristic enhances aqueous solubility, a critical factor for oral bioavailability. Furthermore, the disubstituted nature of the piperazine ring allows for the precise orientation of pharmacophoric groups, making it an ideal linker or core scaffold in drug design.

The addition of a methanesulfonyl (mesyl) group to one of the piperazine nitrogens significantly influences the electronic and conformational properties of the molecule. The strong electron-withdrawing nature of the sulfonyl group reduces the basicity of the adjacent nitrogen, preventing unwanted interactions with off-target proteins and improving the overall pharmacokinetic profile. This modification can also introduce a valuable hydrogen bond acceptor, further enhancing binding affinity to the target protein.

Applications in Kinase Inhibitor Design: Targeting the PI3K/Akt/mTOR Pathway

A primary application of the this compound moiety is in the development of kinase inhibitors, particularly those targeting the Phosphatidylinositol 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

A prominent example of a clinical candidate featuring a related moiety is GDC-0941 , a potent and selective inhibitor of Class I PI3K.[1] While GDC-0941 contains a methanesulfonylpiperazin-1-ylmethyl group, the underlying principles of its design are highly relevant. The methanesulfonylpiperazine group in GDC-0941 occupies a solvent-exposed region of the ATP-binding pocket of PI3K, where it contributes to the overall solubility and favorable pharmacokinetic properties of the molecule.

The ethylamine linker of the title compound, this compound, offers an additional layer of flexibility and potential for interaction compared to the methyl linker in GDC-0941. This extended linker can allow for deeper penetration into the binding site or the formation of additional hydrogen bonds, potentially leading to increased potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is a meticulous process of optimizing the interactions between the drug molecule and the target protein. The this compound moiety plays a crucial role in this optimization.

-

Solubility and Permeability: The polar nature of the sulfonyl group and the basicity of the distal amine contribute to the aqueous solubility of the molecule, which is essential for oral absorption.

-

Target Engagement: The ethylamine linker provides a vector for attaching the methanesulfonylpiperazine group to the core scaffold of the inhibitor, allowing it to be positioned optimally for interactions with the solvent-exposed region of the kinase domain.

-

Selectivity: The specific substitution pattern on the piperazine ring can influence the selectivity profile of the inhibitor. The methanesulfonyl group can help to disfavor binding to other kinases, thereby reducing off-target effects.

dot graph "PI3K_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

RTK [label="Receptor Tyrosine\nKinase (RTK)"]; PI3K [label="PI3K", fillcolor="#EA4335"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1"]; Akt [label="Akt", fillcolor="#FBBC05"]; mTORC1 [label="mTORC1"]; Growth [label="Cell Growth &\nSurvival"]; Inhibitor [label="2-(4-Methanesulfonylpiperazin-\n1-yl)ethan-1-amine\n-based Inhibitor", shape=octagon, fillcolor="#34A853"];

RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [label="Phosphorylation"]; PIP2 -> PIP3; PIP3 -> PDK1; PDK1 -> Akt [label="Activation"]; Akt -> mTORC1 [label="Activation"]; mTORC1 -> Growth; Inhibitor -> PI3K [label="Inhibition", style=dashed, color="#EA4335"]; } caption: "Simplified PI3K/Akt/mTOR Signaling Pathway and the Point of Intervention for Inhibitors."

Synthesis and Experimental Protocols

The synthesis of this compound and its incorporation into drug candidates involves a multi-step process that can be adapted based on the specific core scaffold of the target molecule.

General Synthetic Workflow

dot graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Starting Materials\n(e.g., Piperazine, Mesyl Chloride)", shape=ellipse, fillcolor="#FFFFFF"]; step1 [label="Synthesis of\n1-Methanesulfonylpiperazine"]; step2 [label="Alkylation with a\nprotected 2-aminoethyl\nhalide"]; step3 [label="Deprotection"]; final_product [label="2-(4-Methanesulfonylpiperazin-\n1-yl)ethan-1-amine", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; coupling [label="Coupling to\nDrug Scaffold"]; drug_candidate [label="Final Drug\nCandidate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> step1; step1 -> step2; step2 -> step3; step3 -> final_product; final_product -> coupling; coupling -> drug_candidate; } caption: "General Synthetic Workflow for Incorporating the Moiety into a Drug Candidate."

Exemplary Protocol: Synthesis of 1-Methanesulfonylpiperazine

-

Dissolution: Dissolve piperazine in a suitable solvent, such as dichloromethane (DCM), and cool the mixture in an ice bath.

-

Addition of Base: Add a base, such as triethylamine, to the solution to act as a proton scavenger.

-

Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (mesyl chloride) to the reaction mixture. The reaction is exothermic and should be controlled by maintaining a low temperature.

-

Reaction: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography to obtain pure 1-methanesulfonylpiperazine.

Protocol: Coupling to a Heterocyclic Core

The synthesized this compound can be coupled to a variety of heterocyclic cores commonly used in kinase inhibitors (e.g., quinazolines, pyrimidines, indazoles) through standard nucleophilic substitution or reductive amination reactions.

-

Reaction Setup: In a reaction vessel, combine the heterocyclic core containing a suitable leaving group (e.g., a halogen) or an aldehyde with this compound in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Addition of Base/Reducing Agent: For nucleophilic substitution, add a non-nucleophilic base like diisopropylethylamine (DIPEA). For reductive amination, add a reducing agent such as sodium triacetoxyborohydride.

-

Heating: Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

-

Purification: Upon completion, cool the reaction mixture, dilute it with water, and extract the product. Purify the final compound using column chromatography or preparative HPLC.

Pharmacokinetic Profile and Clinical Significance

The pharmacokinetic properties of a drug candidate are as critical as its pharmacodynamic activity. The this compound moiety is often incorporated to enhance the "drug-like" properties of a molecule.

| Pharmacokinetic Parameter | Contribution of the Moiety | Rationale |

| Oral Bioavailability | Generally improved | The enhanced aqueous solubility and permeability contribute to better absorption from the gastrointestinal tract. |

| Metabolic Stability | Generally good | The methanesulfonyl group is relatively resistant to metabolic degradation. The piperazine ring can be a site of metabolism, but the substitution pattern can modulate this. |

| Half-life | Variable | The overall half-life is dependent on the entire structure of the drug, but the moiety does not typically lead to rapid clearance. |

| Distribution | Favorable | The balance of lipophilic and hydrophilic properties allows for good distribution to target tissues without excessive accumulation in fatty tissues. |

Table 1: General Pharmacokinetic Contributions of the this compound Moiety

Future Directions and Conclusion

The this compound moiety and its close analogs represent a valuable tool in the medicinal chemist's arsenal. Its successful incorporation into clinical candidates like GDC-0941 underscores its potential. Future research will likely focus on:

-

Exploring Diverse Linker Lengths and Conformations: Systematically evaluating the impact of varying the linker between the piperazine and the core scaffold to fine-tune potency and selectivity.

-

Application to Other Target Classes: While prominent in kinase inhibitors, this moiety could be beneficial in the design of drugs for other target classes, such as G-protein coupled receptors (GPCRs) and ion channels.

-

Development of Novel Synthetic Methodologies: Creating more efficient and scalable synthetic routes to this and related building blocks will further accelerate drug discovery efforts.

References

-

Folkes, A. J., et al. (2008). 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link][1]

- Patel, R. V., & Park, S. W. (2013). An evolving role of piperazine moieties in drug design and discovery. Mini-Reviews in Medicinal Chemistry, 13(11), 1581-1611.

- European Patent Office. (2008).

- Google Patents. (2006).

- Google Patents. (1957).

-

BMS-695735, an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity. Journal of Medicinal Chemistry, 51(19), 5897–5900. [Link]

-

Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(4), 857-861.

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine in Modern Kinase Inhibitor Synthesis

Introduction: The Piperazine Moiety as a Cornerstone in Kinase Inhibitor Design

In the landscape of medicinal chemistry, particularly in the targeted therapy of cancer, kinase inhibitors represent a revolutionary class of drugs. Their design hinges on achieving high potency, selectivity, and favorable pharmacokinetic profiles. The piperazine ring is a frequently encountered heterocyclic scaffold in this domain, prized for its versatile roles.[1][2] It can act as a rigid linker to correctly orient pharmacophoric groups, and its basic nitrogen atoms can be leveraged to significantly improve aqueous solubility and oral bioavailability—critical parameters for drug efficacy.[3]

This guide focuses on a specific, highly functionalized building block: 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine . The incorporation of the methanesulfonyl group (-SO₂CH₃) onto the piperazine ring is a deliberate design choice. This electron-withdrawing group modulates the basicity of the distal nitrogen and introduces a potent hydrogen bond acceptor (the sulfonyl oxygens), which can engage in critical interactions within the ATP-binding pocket of target kinases.[4] The terminal primary amine provides a robust handle for covalent attachment to various heterocyclic cores, making it an invaluable reagent for constructing sophisticated kinase inhibitors. Its application is exemplified in the development of potent inhibitors targeting critical signaling pathways, such as the PI3K/Akt pathway.[4][5]

Part 1: Strategic Application in Drug Design

The Rationale: More Than a Simple Linker

The choice of this compound is rooted in a multi-faceted strategy aimed at optimizing both the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the final drug molecule.

-

Pharmacokinetic Optimization: The piperazine moiety is a classic "solubilizing group." The presence of the nitrogen atoms, particularly the one in the ethylamine linker, allows for salt formation and improves solubility at physiological pH. This often translates to enhanced absorption, distribution, metabolism, and excretion (ADME) profiles.[3][6] While the methanesulfonyl group reduces the basicity of its adjacent nitrogen, the overall polarity of the side chain contributes positively to a balanced lipophilicity, which is crucial for cell permeability and avoiding metabolic liabilities associated with highly lipophilic compounds.[7][8]

-

Pharmacodynamic Contribution: The true elegance of this building block lies in its ability to form key interactions with the target kinase. The sulfonyl group's oxygen atoms are excellent hydrogen bond acceptors, capable of forming stable bonds with backbone amide protons in the hinge region of many kinases. This interaction can significantly increase binding affinity and, consequently, inhibitory potency. The ethylamine linker provides the necessary spacing and conformational flexibility to position the methanesulfonylpiperazine group optimally within the solvent-exposed region of the ATP-binding site.

-

Synthetic Versatility: The terminal primary amine is a highly reactive nucleophile, making it an ideal point of attachment for a wide array of heterocyclic scaffolds common in kinase inhibitors (e.g., pyrimidines, quinazolines, pyrrolotriazines).[5][9] This enables its facile incorporation into drug candidates through robust and well-established chemical transformations.

Core Synthetic Methodologies